1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)-
Overview
Description
1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)- is an organic compound with a complex structure that includes a benzimidazole ring fused with an acetonitrile group and a propionyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)- can be synthesized through the reaction of 1,2-phenylenediamine with cyanoacetic acid or its esters under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as zinc oxide or other metal catalysts . The reaction can be carried out in solvents like ethanol or methanol, or even under solvent-free conditions to yield the desired product.
Industrial Production Methods: In industrial settings, the production of 1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)- often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring .
Scientific Research Applications
1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
1H-Benzimidazole-2-acetonitrile: A closely related compound with similar structural features but without the propionyl group.
2-(Cyanomethyl)benzimidazole: Another similar compound with a cyanomethyl group attached to the benzimidazole ring.
Uniqueness: 1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)- is unique due to the presence of the propionyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(1-propanoylbenzimidazol-2-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-12(16)15-10-6-4-3-5-9(10)14-11(15)7-8-13/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGCVMDYWDKEIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2N=C1CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70525235 | |
Record name | (1-Propanoyl-1H-benzimidazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70525235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88482-11-5 | |
Record name | 1-(1-Oxopropyl)-1H-benzimidazole-2-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88482-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Propanoyl-1H-benzimidazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70525235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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